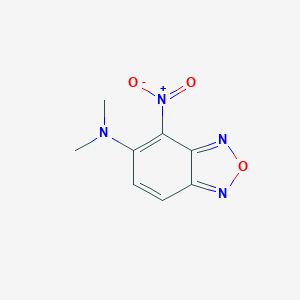

Benzofurazan, 5-(dimethylamino)-4-nitro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide N-Glycolylneuraminique, communément appelé Neu5Gc, est une molécule d'acide sialique que l'on retrouve chez la plupart des mammifères non humains . Les humains ne peuvent pas synthétiser l'acide N-Glycolylneuraminique en raison d'une mutation du gène CMAH . Ce composé est étroitement lié à l'acide N-Acetylneuraminique, ne différant que par un seul atome d'oxygène .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles

L'acide N-Glycolylneuraminique est synthétisé à partir de l'acide N-Acetylneuraminique par l'action de l'enzyme CMP-N-Acetylneuraminique hydroxylase . Cette enzyme facilite l'hydroxylation du CMP-N-Acetylneuraminique, le convertissant en CMP-N-Glycolylneuraminique . La réaction implique un système de transport d'électrons utilisant le cytochrome b5 et la réductase du cytochrome b5 .

Méthodes de Production Industrielle

La production industrielle de l'acide N-Glycolylneuraminique n'est pas courante en raison de son utilisation limitée chez l'homme. Il peut être produit en laboratoire en utilisant la technologie de l'ADN recombinant pour exprimer l'enzyme CMP-N-Acetylneuraminique hydroxylase dans des cellules hôtes appropriées .

Analyse Des Réactions Chimiques

Electrophilic Reactivity

-

In reactions with sym-triaminobenzenes , C-C coupling occurs predominantly at the para-position relative to the dimethylamino group, forming zwitterionic intermediates (e.g., WM or W ) .

-

Steric effects from the dimethylamino group suppress competing pathways, such as σ-complex formation at adjacent positions .

Reduction and Functionalization

-

The nitro group in 4-NO₂/5-NMe₂ resists reduction under standard conditions (e.g., Fe/HCl), unlike nitro groups in non-ortho-substituted analogs . This stability is attributed to electron withdrawal by the benzofurazan ring and steric shielding by the dimethylamino group.

Biological Activity

Benzofurazan derivatives are explored as:

-

Fungicides : Nitro groups enhance electrophilicity, enabling interactions with microbial enzymes .

-

NO donors : Benzofuroxan analogs release nitric oxide under physiological conditions, though 4-NO₂/5-NMe₂ lacks the N-oxide moiety required for this activity .

Experimental Data and Comparative Analysis

Table 2: Comparative Reactivity of Nitrobenzofurazan Derivatives

| Compound | Reactivity with Amines | Reduction Feasibility | Fluorescence λ<sub>em</sub> (nm) |

|---|---|---|---|

| 4-NO₂/5-NMe₂ | Moderate | Low | Not reported |

| 4-NO₂/5-Cl | High | High | N/A |

| 4-NH₂/5-NO₂ | Low | N/A | 596–604 |

Applications De Recherche Scientifique

Fluorogenic and Fluorescent Labeling

Benzofurazan derivatives are widely used as fluorogenic and fluorescent labeling reagents in biochemical assays. The compound's ability to emit fluorescence upon interaction with specific targets makes it valuable for:

- Cell Imaging : Used in live-cell imaging to track cellular processes.

- Biomolecule Detection : Employed in assays for detecting proteins, nucleic acids, and small molecules.

A notable study demonstrated the effectiveness of benzofurazan derivatives in detecting specific biomolecules through fluorescence, enhancing the sensitivity of assays significantly .

Chromogenic Detection

The compound serves as a substrate for chromogenic detection methods. This application is particularly useful in:

- Environmental Monitoring : Detection of pollutants or toxins through colorimetric changes.

- Clinical Diagnostics : Utilized in assays that require visual confirmation of the presence of specific analytes.

Research has shown that benzofurazan-based substrates can provide rapid and reliable results in various diagnostic applications .

Medicinal Chemistry

Benzofurazan compounds have been investigated for their potential therapeutic properties. They exhibit:

- Antimicrobial Activity : Studies indicate that certain benzofurazan derivatives possess significant antibacterial and antifungal properties.

- Anticancer Properties : Research has identified some derivatives as promising candidates for cancer treatment due to their ability to induce apoptosis in cancer cells.

For example, a case study highlighted the anticancer effects of a specific benzofurazan derivative on tumor cell lines, showcasing its potential as a chemotherapeutic agent .

Data Table: Summary of Applications

Mécanisme D'action

N-Glycolylneuraminic acid exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces . This incorporation can affect cell-cell interactions, immune responses, and pathogen binding . The molecular targets include various cell surface receptors and enzymes involved in glycosylation .

Comparaison Avec Des Composés Similaires

L'acide N-Glycolylneuraminique est similaire à l'acide N-Acetylneuraminique, la principale différence étant un atome d'oxygène supplémentaire dans l'acide N-Glycolylneuraminique . Cette différence affecte ses propriétés biologiques et sa présence dans différentes espèces . D'autres composés similaires incluent divers acides sialiques qui diffèrent par leurs groupes fonctionnels et leurs rôles biologiques .

Liste des Composés Similaires

- Acide N-Acetylneuraminique

- Dérivés de l'acide N-Glycolylneuraminique

- Autres acides sialiques avec différents groupes fonctionnels

Propriétés

Numéro CAS |

18378-28-4 |

|---|---|

Formule moléculaire |

C8H8N4O3 |

Poids moléculaire |

208.17 g/mol |

Nom IUPAC |

N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

InChI |

InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |

Clé InChI |

HKZHOGJBXORQQD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

SMILES canonique |

CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.